Oxotremorine sesquifumarate
Overview
Description
Pharmacological Properties
Oxotremorine sesquifumarate is a muscarinic agent with a unique structure and pharmacological profile. It is a metabolite of tremorine and has been shown to be as potent as acetylcholine in its muscarinic actions, without any nicotinic activity. This specificity is due to its stimulation of postganglionic cholinergic receptors . The pharmacological properties of oxotremorine and its analogs, including agonists, partial agonists, and antagonists, have been extensively studied, revealing their potent and highly specific central actions .
Synthesis Analysis
The synthesis of oxotremorine involves creating a compound that is structurally different from other muscarinic stimulants. Unlike other potent muscarinic agonists that possess a trimethylammonium group, oxotremorine is a tertiary amine and contains an acetylenic bond where other strong muscarinic agents typically have an oxygen atom .
Molecular Structure Analysis
The molecular structure of oxotremorine has been analyzed using extended Huckel molecular orbital theory, which shows that the molecule has a flexible conformation. The two rings of oxotremorine and the rotation of the lactone ring are comparatively free, allowing the quaternary nitrogen, the triple bond, and the carbonyl oxygen to assume a similar relationship to the muscarinic pharmacophore .
Chemical Reactions Analysis
Oxotremorine interacts with the body's systems in various ways. It causes a pressor response in conscious rats, which is associated with an increase in circulating catecholamines. This effect is mediated through both reflex mechanisms via baroreceptors and direct stimulation of muscarinic receptors in the central nervous system . Additionally, oxotremorine has been found to increase the concentration of homovanillic acid in the striatum of rats, suggesting a direct action on muscarinic receptors in dopamine neurons .
Physical and Chemical Properties Analysis
The crystal and molecular structure of oxotremorine sesquioxalate has been determined, providing insights into its physical and chemical properties. The tertiary amine structure and the presence of an acetylenic bond contribute to its potency as a muscarinic agent . The behavioral effects of oxotremorine in mice, such as hypothermia, akinesia, and tremors, have been used as a screening test, further demonstrating its significant pharmacological activity .
Scientific Research Applications
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Neuroscience and Neurodegenerative Disorders
- Oxotremorine sesquifumarate is an agonist of muscarinic acetylcholine receptors (mAChRs). It binds to M1, M2, M3, and M4 mAChRs .
- It inhibits acetylcholine (ACh) release in rat cerebral cortical slices when used at a concentration of 10 µM, an effect that can be reversed by the non-selective mAChR antagonist atropine .
- This compound has been used in neuroscience research to study the role of mAChRs in various neurological processes and disorders .
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Parkinson’s Disease Research
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Pain Research
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Muscle Contraction Studies
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Analgesia Research
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Memory and Learning Studies
- Oxotremorine sesquifumarate has been used in studies related to memory and learning . The pre-test administration of beta-endorphin (0.05 microgram/mouse), oxotremorine sesquifumarate (5.0 micrograms/mouse), or beta-endorphin plus oxotremorine enhanced retention test performance of a conditioned emotional response in mice .
Safety And Hazards
properties
IUPAC Name |
(E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H18N2O.3C4H4O4/c2*15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;3*5-3(6)1-2-4(7)8/h2*1-2,5-11H2;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYYOFJEBGHKEC-VQYXCCSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1)CC#CCN2C(=O)CCC2.C1CN(CC1)CC#CCN2C(=O)CCC2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017212 | |
Record name | Oxotremorine Sesquifumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxotremorine sesquifumarate | |
CAS RN |
17360-35-9 | |
Record name | Oxotremorine sesquifumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017360359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxotremorine Sesquifumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[1-[4-(pyrrolidin-1-yl)but-2-ynyl]pyrrolidin-2-one] trifumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.